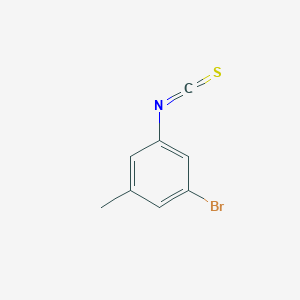
3-Bromo-5-methylphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylphenyl Isothiocyanate can be achieved through various methods. One common method involves the reaction of 3-Bromo-5-methylphenylamine with thiophosgene (CSCl2) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane, and the reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group.
Another method involves the use of carbon disulfide (CS2) and di-tert-butyl dicarbonate (Boc2O) as reagents. The reaction is catalyzed by a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), and the reaction mixture is stirred at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl chlorothionoformate as a starting material. The reaction with primary amines in the presence of a base such as sodium hydroxide (NaOH) leads to the formation of the desired isothiocyanate . This method is preferred due to its high yield and relatively low cost.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methylphenyl Isothiocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methylphenyl Isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can undergo nucleophilic attack by thiol groups in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isothiocyanate: Lacks the bromine and methyl substituents.
Benzyl Isothiocyanate: Contains a benzyl group instead of a bromine and methyl group.
Allyl Isothiocyanate: Contains an allyl group instead of a bromine and methyl group.
Uniqueness
3-Bromo-5-methylphenyl Isothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates .
Eigenschaften
Molekularformel |
C8H6BrNS |
|---|---|
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
1-bromo-3-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
BKDXJZMDCHAOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















